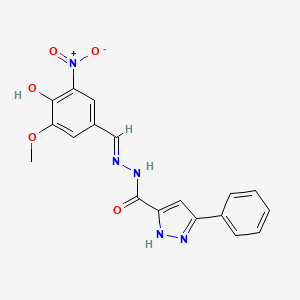![molecular formula C13H20N4OS B6020221 N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6020221.png)
N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of MPA involves its interaction with specific proteins and enzymes in the body. MPA has been shown to bind to the active site of certain enzymes, leading to changes in their activity and function. This can lead to the inhibition of certain cellular processes, such as cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that MPA has a range of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of specific signaling pathways.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for studying the structure and function of these molecules. However, one of the limitations of using MPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of MPA. One area of research is the development of new anticancer therapies based on the properties of MPA. Another area of research is the development of new tools and techniques for studying the structure and function of proteins and enzymes. Finally, there is a need for further research into the potential toxicity of MPA, in order to fully understand its potential applications and limitations.
合成法
The synthesis of MPA involves the reaction of 2-(methylthio)-4-pyrimidinylamine with 3-chloropiperidine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and crystallization.
科学的研究の応用
MPA has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that MPA has the ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
MPA has also been studied for its potential applications in the field of biochemistry. Studies have shown that MPA can interact with specific proteins and enzymes, leading to changes in their activity and function. This has led to the development of new tools and techniques for studying the structure and function of proteins and enzymes.
特性
IUPAC Name |
N-[[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-10(18)15-8-11-4-3-7-17(9-11)12-5-6-14-13(16-12)19-2/h5-6,11H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZHGJJTLAYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)


![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)

![2-acetyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6020194.png)
![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020219.png)
![7-(4-fluorobenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020227.png)
![1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6020237.png)